molecular formula C11H15N3O B2932822 (4R,6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol CAS No. 2165677-93-8

(4R,6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol

货号: B2932822
CAS 编号: 2165677-93-8
分子量: 205.261
InChI 键: GLNGBKGGUPEOKM-NXEZZACHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4R,6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol is a sophisticated tricyclic heterocyclic compound of significant interest in advanced pharmaceutical research and development. This chiral molecule, defined by its specific (4R,6R) stereochemistry, serves as a critical synthetic intermediate and a privileged scaffold for constructing potential therapeutic agents. Compounds within this structural class have demonstrated considerable promise in drug discovery pipelines, particularly as inhibitors for various disease targets . Its complex, nitrogen-dense architecture makes it a valuable candidate for exploring novel mechanisms of action in oncology and other therapeutic areas, offering researchers a versatile building block for probing biological pathways and optimizing drug-like properties . For Research Use Only. Not intended for diagnostic or therapeutic use.

属性

IUPAC Name

(4R,6R)-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-10-4-9-6-12-5-8-2-1-3-13-11(8)14(9)7-10/h1-3,9-10,12,15H,4-7H2/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNGBKGGUPEOKM-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC3=C(N2CC1O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CNCC3=C(N2C[C@@H]1O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(4R,6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol is a compound of significant interest due to its complex tricyclic structure and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tricyclic framework with multiple nitrogen atoms that contribute to its unique chemical reactivity and biological interactions. The stereochemistry of the compound is critical for its activity, particularly the configuration at the nitrogen atoms which may influence binding to biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor properties of triazatricyclo compounds. For instance, derivatives of similar structures have shown promising results in vitro against various cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer) cells. These compounds exhibited cytotoxic effects that were statistically significant when compared to standard treatments like doxorubicin .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHepG25.0
Compound BMCF73.2
DoxorubicinMCF710.0

Neuropharmacological Effects

The compound has also been investigated for its effects on the glutamatergic system , particularly as a positive allosteric modulator of AMPA receptors. Research indicates that it may enhance binding at specific sites on these receptors without directly competing with established ligands like PAM-43 . This suggests potential applications in treating central nervous system disorders.

The proposed mechanism of action involves modulation of receptor conformations and enhancement of neurotransmitter binding efficacy. This may lead to improved synaptic transmission in conditions where glutamate signaling is impaired.

Case Studies

  • Study on Antitumor Efficacy :
    • A series of triazatricyclo compounds were synthesized and tested for their cytotoxicity against human tumor cell lines.
    • The results indicated that certain modifications to the tricyclic structure significantly enhanced antitumor activity compared to unmodified versions.
  • Neuropharmacological Assessment :
    • Radioligand binding studies demonstrated that selected derivatives of triazatricyclo compounds could significantly increase receptor binding affinity.
    • These findings suggest a potential role in developing therapeutics for neurodegenerative diseases characterized by glutamate dysregulation.

相似化合物的比较

(6R)-2,8,14-Triazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),11,13-triene

  • Molecular Formula : C₁₁H₁₅N₃
  • Molecular Weight : 189.26 g/mol
  • Key Difference : Lacks the hydroxyl group at position 4, reducing polarity and hydrogen-bonding capacity.
  • Applications: Not explicitly stated, but its simpler structure may serve as a precursor for derivatives like the target compound .

(6S)-2,8,14-Triazatricyclo[8.4.0.0²,⁶]tetradeca-1(14),10,12-triene

  • CAS No.: 2059912-18-2

Functionalized Derivatives

4-(4-Methylphenyl)-13-(4-propylpiperazin-1-yl)-4,5,7,12,14-pentazatricyclo[8.4.0.0²,⁶]tetradeca-1(14),2,5,10,12-pentaene

  • Molecular Formula: Not explicitly provided (estimated C₂₄H₂₈N₈).
  • Applications : Likely explored for receptor modulation due to the piperazine group’s affinity for neurotransmitter targets .

Pharmacologically Active Analogues

Triazolam (12-chloro-9-(2-chlorophenyl)-3-methyl-2,4,5,8-tetraazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),3,5,8,11,13-hexaene)

  • Molecular Formula : C₁₇H₁₂Cl₂N₄
  • Molecular Weight : 343.21 g/mol
  • Key Differences :
    • Contains two chlorine atoms and a methyl group, increasing electronegativity and metabolic stability.
    • Additional nitrogen atom in the tetraazatricyclic system.
  • Applications : Clinically used as a short-acting benzodiazepine for insomnia. The target compound’s hydroxyl group may offer reduced CNS penetration compared to Triazolam’s lipophilic substituents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Potential Applications
(4R,6R)-2,8,14-Triazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),11,13-trien-4-ol C₁₁H₁₅N₃O 205.26 4-hydroxyl Not provided Enzyme/receptor modulation
(6R)-2,8,14-Triazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),11,13-triene C₁₁H₁₅N₃ 189.26 None 2059909-65-6 Synthetic intermediate
Triazolam C₁₇H₁₂Cl₂N₄ 343.21 12-chloro, 9-(2-chlorophenyl) 28911-01-5 Insomnia treatment
4-(4-Methylphenyl)-13-(4-propylpiperazin-1-yl)-...tetradeca-1(14),2,5,10,12-pentaene Estimated C₂₄H₂₈N₈ ~420.54 4-methylphenyl, propylpiperazine 1171739-86-8 CNS receptor modulation

Research Findings and Limitations

  • Stereochemical Impact : The (4R,6R) configuration of the target compound may confer selectivity in binding compared to its (6S)-isomer, as seen in chiral drug-receptor interactions .
  • This property could be advantageous for peripheral targets .
  • Synthetic Challenges : highlights the complexity of synthesizing tricyclic nitrogen-containing scaffolds, suggesting the target compound’s synthesis would require advanced regioselective functionalization .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (4R,6R)-2,8,14-Triazatricyclo[...]-4-ol?

  • Answer : Multi-step synthesis involving heterocyclization and stereochemical control is critical. For example, similar tricyclic nitrogen-containing compounds are synthesized via sequential annulation reactions, such as Paal-Knorr pyrrole formation followed by thiazole or tetrazole cyclization (as seen in ). Protecting groups (e.g., hydroxyl or amine) may be required to preserve stereochemistry during ring closure. Post-synthetic purification via column chromatography or recrystallization should be validated using TLC and NMR .

Q. How can the stereochemical configuration (4R,6R) be confirmed experimentally?

  • Answer : X-ray crystallography is the gold standard for absolute stereochemical determination. Alternatively, chiral HPLC or NMR-based methods (e.g., NOESY for spatial proximity analysis) can corroborate configurations. Comparative optical rotation data with known stereoisomers may also be used, as demonstrated in studies of related azatricyclic systems () .

Q. What analytical techniques are suitable for characterizing this compound’s purity and stability?

  • Answer : High-resolution mass spectrometry (HRMS) and elemental analysis confirm molecular composition. Stability under varying conditions (pH, temperature) should be assessed via accelerated degradation studies monitored by HPLC-UV or LC-MS. For hygroscopic or light-sensitive compounds, dynamic vapor sorption (DVS) and photostability chambers are recommended () .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or pharmacological targets?

  • Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking against protein databases (e.g., PDB) may identify potential biological targets, leveraging structural similarities to benzodiazepine analogs ( ). Free-energy perturbation (FEP) simulations can refine binding affinity predictions .

Q. What strategies resolve contradictions in reported spectral data for azatricyclic compounds?

  • Answer : Cross-validate conflicting data using orthogonal techniques. For example, discrepancies in 13C^{13}\text{C} NMR shifts can be addressed by 2D NMR (HSQC, HMBC) to assign quaternary carbons. Compare experimental IR spectra with computational vibrational frequency analyses (e.g., Gaussian software). Collaborative inter-laboratory validation is advised () .

Q. How to design experiments assessing environmental persistence or biodegradation?

  • Answer : Follow OECD guidelines for ready biodegradability (Test 301) or hydrolytic stability. Use LC-MS/MS to track degradation products in simulated environmental matrices (soil, water). Ecotoxicity assays (e.g., Daphnia magna mortality tests) evaluate ecological risks, as outlined in longitudinal environmental fate studies () .

Q. What protocols ensure reproducibility in catalytic asymmetric synthesis of this compound?

  • Answer : Optimize chiral catalysts (e.g., BINOL-derived ligands) via Design of Experiments (DoE) to control enantiomeric excess (ee). Monitor reaction progress using in-situ FTIR or Raman spectroscopy. Strict control of moisture and oxygen levels is critical, as demonstrated in cGMP-compliant syntheses of related heterocycles () .

Methodological Notes

  • Stereochemical Integrity : Use chiral stationary phases (CSPs) for HPLC to isolate enantiomers.
  • Toxicity Screening : Prioritize Ames tests and in vitro cytotoxicity assays (e.g., HepG2 cells) before in vivo studies () .
  • Data Validation : Apply the ICH Q2(R1) guideline for analytical method validation (linearity, LOD/LOQ) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。